![molecular formula C5H5F3N2O2 B1293563 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 2145-56-4](/img/structure/B1293563.png)
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione is a trifluoromethylated dihydropyrimidine derivative. These types of compounds are of significant interest due to their potential biological activities and their use as building blocks in organic and medicinal chemistry. The trifluoromethyl group is particularly noteworthy for its ability to enhance the biological activity of molecules by increasing their lipophilicity and metabolic stability .
Synthesis Analysis
The synthesis of trifluoromethylated dihydropyrimidine derivatives has been achieved through various one-pot multi-component reactions. For instance, a facile synthesis of 5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives was reported using aryl aldehyde, 3-amino-1,2,4-triazole, and ethyl 4,4,4-trifluoro-3-oxobutanoate in ionic liquid, highlighting the advantages of a short synthetic route, operational simplicity, and eco-friendliness . Another study presented a regio- and stereoselective synthesis of 5-(trifluoromethyl) tetrahydropyrimidines under solvent-free conditions, employing a three-component condensation reaction . Additionally, a catalyst-free synthesis of 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives was developed based on green chemistry principles .
Molecular Structure Analysis
The molecular structure of trifluoromethylated dihydropyrimidine derivatives often includes a trifluoromethyl group attached to a dihydropyrimidine ring. This structural motif is known to engage in unique interactions, such as the orthogonal intramolecular C–F···C=O interaction, which can stabilize certain conformations of the molecule . The presence of the trifluoromethyl group can also influence the electronic properties of the compound, potentially affecting its reactivity and biological activity.
Chemical Reactions Analysis
Trifluoromethylated dihydropyrimidine derivatives can participate in various chemical reactions. For example, they can undergo Michael-like 1,4-conjugate hydrocyanation to yield hydrocyanation adducts, which can be further transformed into novel trifluoromethylated analogues of dihydroorotic acid . These compounds can also serve as reactive intermediates for the synthesis of other organic and heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione derivatives are influenced by the trifluoromethyl group. This group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and may improve its pharmacokinetic properties. The trifluoromethyl group is also known for its electron-withdrawing nature, which can affect the acidity of adjacent functional groups and the overall reactivity of the compound . The synthesis methods often aim to optimize yields and minimize environmental impact, as seen in the use of solvent-free and catalyst-free conditions .
Mechanism of Action
Target of Action
Fluorinated pyrimidines, a class of compounds to which this molecule belongs, are known to target thymidylate synthase (ts) and various rna- and dna-modifying enzymes .
Mode of Action
Fluorinated pyrimidines, such as 5-fluorouracil (5-fu), are known to inhibit ts by the metabolite 5-fluoro-2′-deoxyuridine-5′-o-monophosphate (fdump) . They also inhibit RNA modifying enzymes like tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase . It’s plausible that 5,6-Dihydro-5-(trifluoromethyl)uracil may have a similar mode of action.
Biochemical Pathways
Fluorinated pyrimidines are known to disrupt dna synthesis and repair, resulting in lethal dna damage . They can also be misincorporated into DNA and RNA, inhibiting their normal function .
Pharmacokinetics
It’s known that 5-fu, a related compound, is metabolized to highly cytotoxic compounds . Dihydropyrimidine dehydrogenase (DPYD) can catabolize 5-FU to 5,6-dihydro-5-fluorouracil (DHFU), eventually resulting in the creation of α-fluoro-β-ureidopropionic acid (FUPA) and α-fluoro-β-alanine (FBAL) that can be excreted through the kidneys .
Result of Action
Fluorinated pyrimidines are known to cause cell death by disrupting dna synthesis and repair, and by inhibiting the normal function of dna and rna .
Action Environment
The biological activities of fluorinated drugs are known to be influenced by fluorine’s high electronegativity, low propensity to engage in hydrogen bond formation, the strength of the c–f bond, and the relatively small size of fluorine .
Safety and Hazards
properties
IUPAC Name |
5-(trifluoromethyl)-1,3-diazinane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h2H,1H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJXCFDMOGNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274473 | |
Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
CAS RN |
2145-56-4 | |
Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.